XPhosPdG1

CAS No.: 1028206-56-5

Cat. No.: VC5598652

Molecular Formula: C41H59ClNPPd

Molecular Weight: 738.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1028206-56-5 |

|---|---|

| Molecular Formula | C41H59ClNPPd |

| Molecular Weight | 738.77 |

| IUPAC Name | chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |

| Standard InChI | InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |

| Standard InChI Key | HTAJCNQBAFZEJO-UHFFFAOYSA-M |

| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

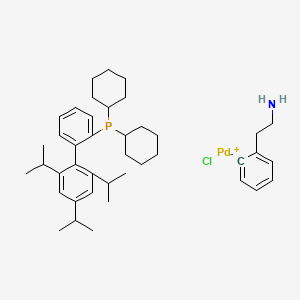

XPhosPdG1, systematically named chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine, is a palladacycle precatalyst . Its molecular formula reflects a complex architecture combining a palladium center, a chloropalladium ion, and the XPhos ligand. The compound’s IUPAC name and synonyms, including XPhos precatalyst and (2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II) chloride, emphasize its structural components .

Table 1: Key Physicochemical Properties of XPhosPdG1

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 738.8 g/mol | |

| CAS Number | 1028206-56-5 | |

| Melting Point | 205–210°C | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Structural Features and Coordination Chemistry

The XPhos ligand in XPhosPdG1 adopts a sterically demanding biphenyl framework with triisopropyl substituents, which shield the palladium center and stabilize the active catalytic species . The palladium atom is coordinated by the phosphine group of XPhos, a chlorido ligand, and a phenethylamine-derived moiety. This configuration ensures the precatalyst remains stable until activation, typically via reduction to generate the monoligated Pd(0) species critical for cross-coupling .

Synthesis and Activation Pathways

Preparation of XPhosPdG1

The synthesis of XPhosPdG1 involves a multi-step protocol starting from palladium precursors and ligand components. As detailed by Biscoe et al., the reaction of palladium compounds with methyllithium in methyl tert-butyl ether at 0°C, followed by treatment with chlorobenzene and phosphine derivatives at 55°C, yields the precatalyst . Recrystallization ensures purity, with reported yields of approximately 70% .

Activation Mechanisms

Upon exposure to reducing agents or elevated temperatures, XPhosPdG1 undergoes cleavage of the Pd–Cl bond, releasing the active Pd(0) species. This step is pivotal for initiating catalytic cycles, as the monoligated Pd(0) exhibits superior reactivity in oxidative addition and transmetalation steps compared to bulkier analogs .

Applications in Cross-Coupling Reactions

Amination and C–N Bond Formation

XPhosPdG1 excels in Buchwald-Hartwig amination, enabling the coupling of aryl halides with amines. Its bulky ligand mitigates β-hydride elimination, favoring the formation of secondary and tertiary amines . Industrial applications leverage packed-bed microreactors to achieve continuous-flow syntheses of pharmaceutical intermediates .

Boration and Arylation

The precatalyst facilitates the boration of aryl chlorides, expanding access to boron-containing building blocks for Suzuki-Miyaura couplings . Additionally, it mediates the arylation of heterocycles such as oxazole, a transformation critical in agrochemical synthesis .

Table 2: Representative Reactions Catalyzed by XPhosPdG1

Comparative Performance and Industrial Relevance

Advantages Over Traditional Catalysts

XPhosPdG1 outperforms older palladium catalysts (e.g., Pd(PPh₃)₄) by operating at lower loadings (0.5–2 mol%) and tolerating electron-deficient substrates . Its stability under ambient conditions simplifies handling, though storage under inert atmospheres is recommended .

Scale-Up and Process Optimization

Thomas Scientific notes its use in multi-kilogram syntheses of active pharmaceutical ingredients (APIs), underscoring its scalability . Computational studies predict ligand modifications to further enhance turnover numbers (TONs), with machine learning models identifying electron-rich phosphines as promising candidates .

Recent Research and Future Directions

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal that the monoligated Pd(0) species accelerates oxidative addition by reducing steric hindrance . This finding aligns with kinetic data showing first-order dependence on Pd concentration in C–N coupling .

Innovations in Ligand Design

Emerging ligands with modular substituents aim to tailor XPhosPdG1’s reactivity for challenging substrates, such as sterically hindered aryl chlorides. Hybrid designs incorporating N-heterocyclic carbenes (NHCs) are under investigation to enhance thermal stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume